4-Chloro-3-{[(2,4-dichlorophenyl)methyl]sulfamoyl}benzoic acid
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Overview
Description
4-Chloro-3-{[(2,4-dichlorophenyl)methyl]sulfamoyl}benzoic acid is an organic compound with the molecular formula C14H10Cl3NO4S. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloro group, a dichlorophenyl group, and a sulfamoyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(2,4-dichlorophenyl)methyl]sulfamoyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The amino group is sulfonated using chlorosulfonic acid to form the corresponding sulfonamide.
Substitution: The sulfonamide is then reacted with 2,4-dichlorobenzyl chloride under basic conditions to introduce the dichlorophenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{[(2,4-dichlorophenyl)methyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfone derivatives.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-{[(2,4-dichlorophenyl)methyl]sulfamoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of diuretics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-3-{[(2,4-dichlorophenyl)methyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: Lacks the dichlorophenylmethyl group, which may result in different biological activities and applications.
2,4-Dichlorobenzoic acid:
4-Chlorobenzoic acid: A simpler structure without the additional functional groups, leading to different properties and applications.
Uniqueness
4-Chloro-3-{[(2,4-dichlorophenyl)methyl]sulfamoyl}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both the sulfamoyl and dichlorophenylmethyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-3-[(2,4-dichlorophenyl)methylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO4S/c15-10-3-1-9(12(17)6-10)7-18-23(21,22)13-5-8(14(19)20)2-4-11(13)16/h1-6,18H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMGHPJYKNEAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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